molecular formula C33H41Cl2N3O4 B2837215 2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride CAS No. 478785-26-1

2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride

Cat. No.: B2837215
CAS No.: 478785-26-1
M. Wt: 614.61
InChI Key: OPQNGSOFGCYOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a benzo[de]isoquinoline-1,3-dione core fused with a piperazine-ethyl chain and a 3-(4-cyclohexylphenoxy)-2-hydroxypropyl substituent. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

2-[2-[4-[3-(4-cyclohexylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N3O4.2ClH/c37-27(23-40-28-14-12-25(13-15-28)24-6-2-1-3-7-24)22-35-18-16-34(17-19-35)20-21-36-32(38)29-10-4-8-26-9-5-11-30(31(26)29)33(36)39;;/h4-5,8-15,24,27,37H,1-3,6-7,16-23H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNGSOFGCYOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Benzo[de]isoquinoline Derivatives
  • Amonafide: A naphthalimide analogue with a primary amine side chain, known for DNA intercalation and topoisomerase II inhibition. Unlike the target compound, amonafide lacks a piperazine moiety, resulting in lower solubility and higher toxicity .
  • Bisantrene: An anthracene-dione derivative with DNA-binding properties. The target compound’s fused benzoisoquinoline-dione core may offer improved binding specificity due to its extended aromatic system .
Piperazine-Containing Compounds
  • Ciprofloxacin: A fluoroquinolone antibiotic with a piperazinyl group enhancing gram-negative bacterial penetration. The target compound’s piperazine-ethyl chain likely improves cellular uptake but may reduce metabolic stability compared to ciprofloxacin’s compact structure .
  • Compound 3 (): A quinolone carboxylic acid derivative synthesized using N-(benzyloxycarbonyl)piperazine and triphosgene.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Amonafide Ciprofloxacin
Molecular Weight (g/mol) ~650 (estimated) 315.3 331.4
logP (Predicted) ~3.5 1.2 -1.0
Solubility High (dihydrochloride) Low (HCl salt) High (HCl salt)
Key Functional Groups Benzoisoquinolinedione, Piperazine, Cyclohexylphenoxy Naphthalimide, Aminoethyl Fluoroquinolone, Piperazinyl

The target compound’s dihydrochloride salt and cyclohexylphenoxy group balance lipophilicity (logP ~3.5) and solubility, offering advantages over amonafide’s poor solubility and ciprofloxacin’s high polarity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, including:

  • Coupling of the benzo[de]isoquinoline-dione core with piperazine derivatives via nucleophilic substitution .
  • Introduction of the cyclohexylphenoxy group through etherification under basic conditions .
  • Final dihydrochloride salt formation by treating the free base with HCl in anhydrous ethanol .
  • Optimization Strategies : Control reaction temperature (e.g., 60–80°C for coupling steps), use polar aprotic solvents (e.g., DMF or acetonitrile), and employ catalysts like K2_2CO3_3 for etherification .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Utilize C18 columns with mobile phases combining methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) at pH 4.6 for impurity profiling .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6_6 to confirm proton environments and piperazine ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ for free base and salt forms) .

Q. What strategies enhance aqueous solubility in preclinical formulations?

  • Methodological Answer :

  • Salt Selection : Dihydrochloride formation improves solubility compared to the free base .
  • Co-Solvents : Use PEG-400 or cyclodextrins in buffer systems (pH 3–5) to stabilize the compound .
  • pH Adjustment : Solubility is pH-dependent; test solubility in phosphate-buffered saline (pH 7.4) vs. acidic buffers .

Advanced Research Questions

Q. How can computational modeling predict interactions with neurotransmitter receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors, focusing on piperazine and cyclohexylphenoxy interactions .
  • MD Simulations : Assess stability of receptor-ligand complexes in lipid bilayers (e.g., GROMACS) .
  • Validation : Compare computational binding energies with in vitro radioligand displacement assays .

Q. How to resolve contradictions between in vitro binding affinity and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Studies : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (in situ perfusion models) .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .
  • Dose-Response Analysis : Adjust dosing regimens in animal models to account for bioavailability limitations .

Q. How do structural modifications to piperazine/cyclohexylphenoxy moieties alter pharmacokinetics?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with methyl/ethyl substitutions on piperazine; assess logP (shake-flask method) and metabolic stability (CYP450 incubation) .
  • Quantitative Methods : Use PAMPA assays for passive permeability and hepatocyte clearance assays for intrinsic clearance rates .

Q. What are critical considerations for stability studies under varying pH/temperature?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (25°C, 24h) and H2_2O2_2 (3%, 8h) to identify degradation pathways .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months; monitor via HPLC-UV for impurity formation .

Q. How can chiral chromatography isolate enantiomeric impurities during synthesis?

  • Methodological Answer :

  • Column Selection : Use Chiralpak IA/IB columns with hexane:isopropanol (80:20) mobile phases .
  • Method Optimization : Adjust flow rate (1.0 mL/min) and column temperature (25°C) to resolve enantiomers .

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